molecular formula C21H20FNO B6338504 ([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine CAS No. 893585-39-2

([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine

Cat. No. B6338504
CAS RN: 893585-39-2
M. Wt: 321.4 g/mol
InChI Key: GQSSEBHBVZCKCW-UHFFFAOYSA-N
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Description

The compound ([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine is a complex organic molecule. It contains a benzyl group attached to an amine group, with additional benzyloxy and fluorophenyl groups attached to the benzyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process . A radical approach is often used for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzyloxy group is attached to the benzyl group of the molecule, and the fluorophenyl group is attached to the methyl group . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the functional groups. For example, the benzyloxy and fluorophenyl groups may participate in various chemical reactions . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyloxy and fluorophenyl groups could affect properties such as polarity, solubility, and reactivity . The exact properties can be determined using various experimental techniques.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used. For example, if the compound is used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other substances .

Future Directions

Future research could explore the potential applications of this compound in various fields such as organic synthesis, medicinal chemistry, and material science. The synthesis methods could also be optimized to improve yield and selectivity . Further studies could also investigate the physical and chemical properties of this compound in more detail .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO/c22-20-10-6-17(7-11-20)14-23-15-18-8-12-21(13-9-18)24-16-19-4-2-1-3-5-19/h1-13,23H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSSEBHBVZCKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorophenyl)methyl]amine

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